molecular formula C6H3Cl2FS B1410769 2,5-Dichloro-3-fluorothiophenol CAS No. 1804421-53-1

2,5-Dichloro-3-fluorothiophenol

Cat. No.: B1410769
CAS No.: 1804421-53-1
M. Wt: 197.06 g/mol
InChI Key: VPZDLYIFEHSQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-fluorothiophenol is an organosulfur compound with the molecular formula C6H3Cl2FS. It is a derivative of thiophenol, characterized by the presence of chlorine and fluorine atoms on the aromatic ring.

Preparation Methods

The synthesis of 2,5-Dichloro-3-fluorothiophenol typically involves the introduction of thiol groups into aromatic compounds. One common method includes the reaction of aryl halides with sulfur compounds in the presence of catalysts such as copper iodide (CuI) and bases like potassium carbonate (K2CO3). The reaction is often carried out at elevated temperatures to facilitate the formation of the thiol group .

Industrial production methods may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. These methods are advantageous due to their efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

2,5-Dichloro-3-fluorothiophenol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted aromatic compounds .

Scientific Research Applications

2,5-Dichloro-3-fluorothiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

2,5-Dichloro-3-fluorothiophenol can be compared with other thiophenol derivatives such as:

  • 2,5-Dichlorothiophenol
  • 3-Fluorothiophenol
  • 2,5-Dichloro-4-fluorothiophenol

These compounds share similar structural features but differ in the position and number of halogen atoms. The presence of both chlorine and fluorine atoms in this compound imparts unique reactivity and properties, distinguishing it from its analogs .

Properties

IUPAC Name

2,5-dichloro-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZDLYIFEHSQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-fluorothiophenol
Reactant of Route 2
2,5-Dichloro-3-fluorothiophenol
Reactant of Route 3
2,5-Dichloro-3-fluorothiophenol
Reactant of Route 4
2,5-Dichloro-3-fluorothiophenol
Reactant of Route 5
2,5-Dichloro-3-fluorothiophenol
Reactant of Route 6
2,5-Dichloro-3-fluorothiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.